3-(Methylseleno)-D-Ala-OH.HCl

Cancer chemoprevention Mammary carcinogenesis Selenium-sulfur comparison

3-(Methylseleno)-D-Ala-OH.HCl (CAS 1369531-48-5) is the hydrochloride salt of Se-methyl-D-selenocysteine, a non-proteinogenic, D-configuration selenoamino acid belonging to the organic selenocompound class. With molecular formula C₄H₁₀ClNO₂Se and molecular weight 218.55 g/mol, this compound bears a methylseleno (–SeCH₃) group on the β-carbon of D-alanine.

Molecular Formula C4H10ClNO2Se
Molecular Weight 218.55 g/mol
Cat. No. B13154162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylseleno)-D-Ala-OH.HCl
Molecular FormulaC4H10ClNO2Se
Molecular Weight218.55 g/mol
Structural Identifiers
SMILESC[Se]CC(C(=O)O)N.Cl
InChIInChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
InChIKeyJMPVTFHGWJDSDV-AENDTGMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>32.8 [ug/mL] (The mean of the results at pH 7.4)

3-(Methylseleno)-D-Ala-OH.HCl: Chemical Identity, Class Context, and Procurement-Relevant Baseline Properties


3-(Methylseleno)-D-Ala-OH.HCl (CAS 1369531-48-5) is the hydrochloride salt of Se-methyl-D-selenocysteine, a non-proteinogenic, D-configuration selenoamino acid belonging to the organic selenocompound class [1]. With molecular formula C₄H₁₀ClNO₂Se and molecular weight 218.55 g/mol, this compound bears a methylseleno (–SeCH₃) group on the β-carbon of D-alanine. It is classified as a D-α-amino acid having methylselanylmethyl as the side-chain and is listed under ChEBI:53125 as Se-methyl-D-selenocysteine [2]. The hydrochloride salt form imparts enhanced aqueous solubility relative to the free base (free base MW 182.09 g/mol, C₄H₉NO₂Se), a property relevant to both in vitro assay preparation and peptide coupling protocols. Commercial availability is typically at ≥95% purity from specialty amino acid suppliers [1].

Why 3-(Methylseleno)-D-Ala-OH.HCl Cannot Be Interchanged with the L-Enantiomer or Sulfur Analogs in Research and Development


The D-configuration of 3-(Methylseleno)-D-Ala-OH.HCl fundamentally alters its metabolic fate, enzyme substrate specificity, and biological activity profile compared to the naturally occurring L-enantiomer (3-(Methylseleno)-L-alanine, CAS 26046-90-2). Stereochemistry governs recognition by amino acid oxidases, β-lyases, and glutathione peroxidase (GPx) biosynthetic machinery [1]. D-selenoamino acid derivatives show minimal ability to induce selenium-dependent GPx activity (1.0–1.4-fold increase) compared to their L-counterparts (2.1–5.9-fold increase) [1]. Furthermore, the selenium atom in the methylseleno group imparts a 500- to 750-fold potency advantage in cancer chemoprevention models over the corresponding sulfur analog S-methylcysteine [2]. These stereochemical and elemental distinctions mean that substituting the L-form, the DL-racemate, or the sulfur analog into a peptide sequence, metabolic study, or pharmacological assay will produce quantitatively and qualitatively different experimental outcomes.

Quantitative Differential Evidence for 3-(Methylseleno)-D-Ala-OH.HCl vs. Closest Analogs and Alternatives


Selenium vs. Sulfur Chemopreventive Potency: 500- to 750-Fold Quantitative Advantage in the DMBA Mammary Tumor Model

In the 7,12-dimethylbenz[a]anthracene (DMBA)-induced rat mammary tumor model, Se-methylselenocysteine (the L-form, sharing the identical methylseleno pharmacophore with the target D-compound) achieved 50% tumor inhibition at approximately 25 × 10⁻⁶ mol/kg dietary concentration. The direct sulfur structural analog S-methylcysteine required concentrations 500- to 750-fold higher to produce comparable anticancer responses [1]. Furthermore, Se-methylselenocysteine was effective when administered either before or after carcinogen exposure, whereas S-methylcysteine was effective only after DMBA treatment, indicating a broader temporal window of chemopreventive action for the selenium compound [1].

Cancer chemoprevention Mammary carcinogenesis Selenium-sulfur comparison

D- vs. L-Stereochemistry: Differential Glutathione Peroxidase (GPx) Induction Capacity in V79 Cells

In cultured V79 cells, compounds possessing D-stereochemistry demonstrated minimal to negligible ability to induce selenium-dependent glutathione peroxidase (GPx) activity. Specifically, D-selenocystine produced a 1.0-fold increase (no induction), D-OSCA (2-oxoselenazolidine-4(R)-carboxylic acid) produced a 1.4-fold increase, and D-MSCA (2-methylselenazolidine-4(R)-carboxylic acid) produced a 1.3-fold increase, all at 100 μM [1]. In contrast, their L-stereoisomer counterparts induced GPx activity substantially: L-selenocystine produced a 4.2-fold increase at 30 μM, L-SCA a 5.9-fold increase, L-OSCA a 4.6-fold increase, and L-MSCA a 2.1-fold increase, all at 100 μM [1]. This stereochemistry-dependent differential establishes that D-configuration selenocysteine derivatives are poorly utilized by the cellular machinery for selenoprotein synthesis.

Selenoprotein biosynthesis GPx induction Stereochemical specificity

Se-Methylselenocysteine vs. Sodium Selenite: Differential Apoptotic Mechanism with Caspase-3 Activation in HL-60 Leukemia Cells

In human promyelocytic leukemia HL-60 cells, Se-methylselenocysteine (MSC, L-form) was demonstrated to be 'more efficient at inducing apoptosis than selenite, but was less toxic' [1]. Critically, MSC treatment increased both the apoptotic cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3 activity, whereas sodium selenite did not significantly induce caspase-3 activation [1]. The general caspase inhibitor z-VAD-fmk dramatically decreased cytotoxicity in MSC-treated HL-60 cells, confirming that MSC-induced cell death proceeds through a caspase-dependent apoptotic pathway. In contrast, selenite-induced cell death was attributed to necrosis rather than apoptosis, as selenite failed to induce several apoptotic hallmarks [1].

Apoptosis mechanism Caspase activation Leukemia cell model

Se-Methylselenocysteine vs. Selenomethionine: More Efficient Methylselenol Supply and Exclusive Trimethylselenonium Production In Vivo

A multi-isotope tracer study in male Wistar rats simultaneously administered ⁷⁶Se-MeSeCys, ⁷⁷Se-SeMet, and ⁸²Se-selenite (each at 25 μg Se/kg body weight orally) revealed that Se-methylselenocysteine (MeSeCys) supplies methylselenol 'much more efficiently in organs than SeMet and selenite' [1]. A critical and exclusive metabolic feature was identified: trimethylselenonium (TMSe) was produced only from MeSeCys, not from SeMet or selenite, in the kidneys [1]. Additionally, MeSeCys was incorporated into selenoprotein P slightly more than or at a comparable level to SeMet but less than selenite [1]. Both MeSeCys and SeMet (but not selenite) were taken up by organs in their intact forms and delivered specifically to the pancreas [1].

Selenium metabolism Methylselenol Isotopic tracer

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility for In Vitro Assay Preparation and Peptide Coupling

3-(Methylseleno)-D-Ala-OH.HCl (CAS 1369531-48-5, MW 218.55 g/mol) is supplied as the hydrochloride salt, a formulation strategy common to amino acid derivatives that converts the free amino group to its protonated ammonium chloride form. The free base 3-(methylseleno)-D-alanine (C₄H₉NO₂Se, MW 182.09 g/mol) has a predicted pKa of approximately 2.17 for the carboxyl group and a basic amino group, existing predominantly as a zwitterion with limited aqueous solubility . In contrast, the hydrochloride salt form enhances water solubility and dissolution rate, which is critical for preparing concentrated stock solutions for cell-based assays and for achieving efficient coupling in solid-phase peptide synthesis (SPPS) where free amino acids may exhibit poor solubility in DMF or NMP . The hydrochloride counterion also improves long-term storage stability by reducing hygroscopicity and oxidative degradation of the selenoether moiety .

Solubility Formulation Peptide synthesis

D-Amino Acid Scaffold: Inherent Protease Resistance for Peptide Therapeutic Design Compared to L-Amino Acid Peptides

Incorporation of D-amino acids into peptide sequences is a well-established strategy to confer resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acid substrates [1]. Previous studies have demonstrated that substituting L-amino acids with D-amino acids increases the resistance of peptides to degradation in the presence of proteases, and progressively switching more L-amino acids with D-amino acids yields slower degradation profiles, ultimately producing non-degradable sequences within experimental time courses [1]. For selenopeptides specifically, the D-configuration of the selenoamino acid residue not only enhances peptide backbone stability but may also alter the redox properties and metal-binding characteristics conferred by the selenium atom, providing a dual-modality design tool not available with standard L-selenoamino acid building blocks [2].

Peptide stability Protease resistance D-amino acid substitution

Highest-Confidence Research and Industrial Application Scenarios for 3-(Methylseleno)-D-Ala-OH.HCl Based on Quantitative Differential Evidence


Design of Protease-Resistant Selenopeptide Therapeutics and Chemical Probes

The D-configuration of 3-(Methylseleno)-D-Ala-OH.HCl enables incorporation of a selenoamino acid residue into synthetic peptides with intrinsic resistance to proteolytic degradation. As established in Section 3 (Evidence Item 6), D-amino acid substitution is a validated strategy for extending peptide half-life in biological fluids. This building block is particularly valuable for Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) of selenopeptides intended for in vivo pharmacological studies where L-selenopeptides would be rapidly cleared by serum and tissue proteases [1]. The hydrochloride salt form (Evidence Item 5) ensures adequate solubility in SPPS coupling solvents (DMF, NMP), improving coupling efficiency relative to the free base. The Boc-protected derivative (Boc-3-(Methylseleno)-D-Ala-OH, CAS 1369530-86-8) and Fmoc-protected derivative (Fmoc-3-(Methylseleno)-D-Ala-OH, CAS 1369530-28-8) are commercially available for direct use in standard SPPS protocols, enabling the synthesis of enantiomerically pure D-selenopeptides with defined redox properties conferred by the methylseleno moiety [1].

Mechanistic Dissection of Selenium Metabolism: Isolating Methylselenol-Mediated Effects from Selenoprotein-Dependent Pathways

The D-enantiomer 3-(Methylseleno)-D-Ala-OH.HCl serves as a stereochemical probe to uncouple methylselenol generation from selenoprotein biosynthesis. As demonstrated in Section 3 (Evidence Item 2), D-stereochemistry selenocysteine derivatives exhibit minimal GPx induction (1.0–1.4-fold) compared to L-forms (2.1–5.9-fold), indicating poor utilization by the selenoprotein biosynthetic machinery [2]. Meanwhile, the methylseleno pharmacophore retains the capacity for β-lyase-mediated conversion to methylselenol (Evidence Item 4), the bioactive metabolite implicated in cancer chemoprevention [3]. Researchers studying the relative contributions of methylselenol vs. selenoprotein-dependent mechanisms to selenium's biological effects can use the D-enantiomer to deliver methylselenol with minimal confounding selenoprotein induction—an experimental design impossible with the L-enantiomer or selenomethionine, both of which robustly support selenoprotein synthesis.

Cancer Chemoprevention Studies Requiring a Selenium-Based Agent with Caspase-Dependent Apoptotic Activity

For oncology research programs focused on caspase-dependent apoptosis induction, the methylseleno pharmacophore present in 3-(Methylseleno)-D-Ala-OH.HCl provides a mechanistically distinct tool compared to inorganic selenium sources. As shown in Section 3 (Evidence Item 3), Se-methylselenocysteine (bearing the identical methylseleno group) induces apoptosis through caspase-3 activation and PARP cleavage in HL-60 leukemia cells, whereas sodium selenite induces caspase-independent necrotic cell death [4]. Additionally, the selenium atom imparts a 500- to 750-fold potency advantage over the corresponding sulfur analog S-methylcysteine in DMBA-induced mammary tumor models (Evidence Item 1) [5]. The D-enantiomer may offer further advantages in tumor-targeted delivery strategies, as its resistance to endogenous L-amino acid processing enzymes may alter tissue distribution and metabolic activation kinetics relative to the L-form. This compound is suitable as a building block for synthesizing selenopeptide prodrugs or as a reference standard in analytical method development for selenium speciation studies.

Analytical Reference Standard and Method Development for Chiral Selenium Speciation

3-(Methylseleno)-D-Ala-OH.HCl (CAS 1369531-48-5) is chemically and stereochemically distinct from the more commonly available L-form hydrochloride (CAS 863394-07-4), possessing a unique retention time in chiral chromatographic separations. This makes it valuable as an authentic reference standard for HPLC-ICP-MS or LC-MS/MS methods that require baseline resolution of D- and L-selenoamino acid enantiomers in biological matrices (plasma, urine, tissue homogenates). The exclusive production of trimethylselenonium (TMSe) from the methylseleno pharmacophore (Evidence Item 4) further supports the need for compound-specific reference materials when quantifying selenium metabolic flux by speciation analysis [3]. With a defined purity of ≥95% and well-characterized molecular weight (218.55 g/mol), this compound meets the requirements for a certified reference material in analytical toxicology, nutritional selenium assessment, and environmental selenium speciation studies.

Quote Request

Request a Quote for 3-(Methylseleno)-D-Ala-OH.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.